molecular formula C11H19NO5S B1408484 Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide CAS No. 1340481-90-4

Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide

Cat. No. B1408484
M. Wt: 277.34 g/mol
InChI Key: OJYOLQAIQYHQOC-UHFFFAOYSA-N
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Description

“Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide” is a spirocyclic building block that was first synthesized by Carreira and coworkers . It provides a new area of chemical space with straightforward functional handles for further diversification . The empirical formula is C11H19NO5S, and the molecular weight is 277.34 .


Molecular Structure Analysis

The SMILES string of the molecule is OC(CC1S(=O)(=O))C2C1CN(C(OC(C)(C)C)=O)C2 . This represents the structure of the molecule in a linear format. Unfortunately, a detailed molecular structure analysis is not available in the current resources.


Physical And Chemical Properties Analysis

This compound is a powder with an assay of ≥95% . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

1. Application in NMR Spectroscopy

Tert-butyl derivatives, such as 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one, have been utilized in Nuclear Magnetic Resonance (NMR) spectroscopy. The absolute configurations of these compounds were determined based on NOESY correlations and chemical shift anisotropy calculations. This highlights the compound's relevance in stereochemical analysis and assignment in organic chemistry (Jakubowska et al., 2013).

2. Structural Analysis via X-ray Diffraction

Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related compound, was synthesized and characterized using X-ray diffraction analysis. This study demonstrates the compound's utility in structural elucidation and the determination of molecular configurations, which is crucial in drug development and materials science (Moriguchi et al., 2014).

3. Synthesis of Novel Spirocycles

The synthesis of new classes of thia/oxa-azaspiro[3.4]octanes, which include tert-butyl derivatives, has been reported. These spirocycles are designed as multifunctional and structurally diverse modules for drug discovery, showcasing their potential in pharmacological research and medicinal chemistry (Li et al., 2013).

4. Creation of Bifunctional Compounds

Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a similar compound, was synthesized via efficient routes. Such compounds are significant for further selective derivation, providing access to novel compounds that can explore chemical spaces complementary to traditional systems. This research contributes to the development of new chemical entities with potential applications in various scientific fields (Meyers et al., 2009).

Safety And Hazards

The compound is classified as a Combustible Solid under the Storage Class Code 11 . The flash point is not applicable . For more detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

properties

IUPAC Name

tert-butyl 8-hydroxy-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5S/c1-10(2,3)17-9(14)12-6-11(7-12)8(13)4-5-18(11,15)16/h8,13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYOLQAIQYHQOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(CCS2(=O)=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
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Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
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Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
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Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
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Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
Reactant of Route 6
Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide

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